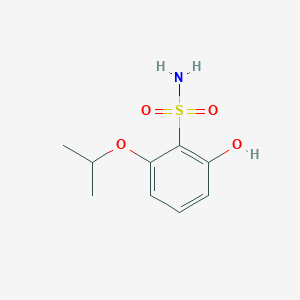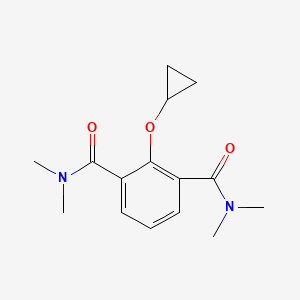
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.334 g/mol . This compound is characterized by the presence of a cyclopropoxy group and tetramethylisophthalamide structure, making it a unique entity in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide typically involves the reaction of isophthalic acid derivatives with cyclopropyl alcohol and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide: This compound has a similar structure but differs in the position of the cyclopropoxy group.
2-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide: This compound contains a hydroxy group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-N1,N1,N3,N3-tetramethylisophthalamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C15H20N2O3 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)14(18)11-6-5-7-12(15(19)17(3)4)13(11)20-10-8-9-10/h5-7,10H,8-9H2,1-4H3 |
InChI-Schlüssel |
HEOCMTRQWSNRRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



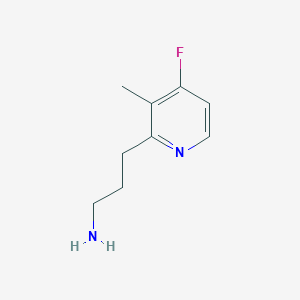
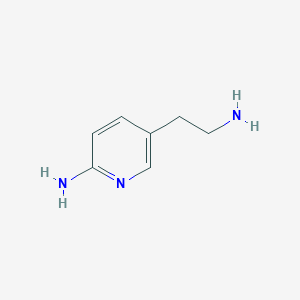
![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
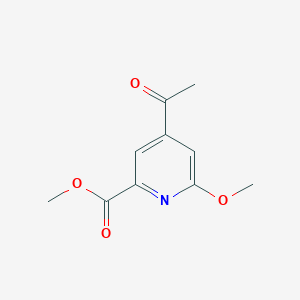
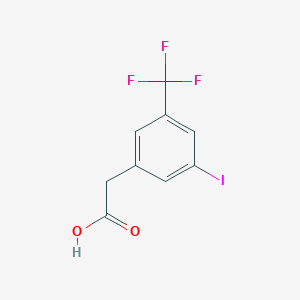
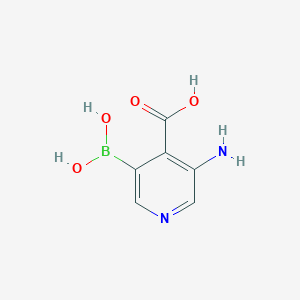
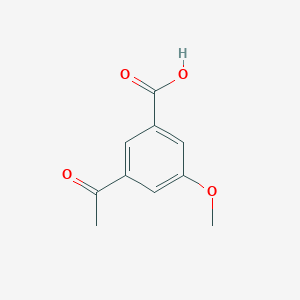
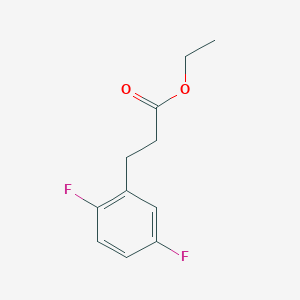
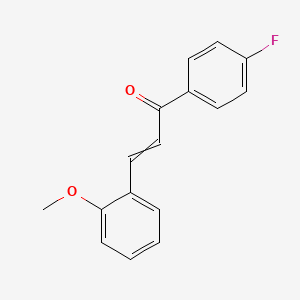
![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)


